molecular formula C9H5FN2O2S B1444220 4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid CAS No. 1495844-95-5

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

Cat. No.: B1444220
CAS No.: 1495844-95-5
M. Wt: 224.21 g/mol
InChI Key: YMTLZROHKLQEDL-UHFFFAOYSA-N
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Description

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a fluorophenyl group at the 4-position and a carboxylic acid group at the 5-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-fluorobenzonitrile with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid, followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The thiadiazole ring can be reduced under specific conditions to form different products.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Reduced forms of the thiadiazole ring.

    Substitution: Substituted derivatives of the fluorophenyl group.

Scientific Research Applications

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chlorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
  • 4-(3-Bromophenyl)-1,2,3-thiadiazole-5-carboxylic acid
  • 4-(3-Methylphenyl)-1,2,3-thiadiazole-5-carboxylic acid

Uniqueness

4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid is unique due to the presence of the fluorine atom in the phenyl ring. Fluorine atoms can significantly influence the chemical and biological properties of a compound, such as increasing its metabolic stability and enhancing its binding affinity to biological targets. This makes the fluorinated derivative particularly valuable in medicinal chemistry and drug development.

Properties

IUPAC Name

4-(3-fluorophenyl)thiadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FN2O2S/c10-6-3-1-2-5(4-6)7-8(9(13)14)15-12-11-7/h1-4H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMTLZROHKLQEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(SN=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 2
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 3
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 4
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid
Reactant of Route 6
4-(3-Fluorophenyl)-1,2,3-thiadiazole-5-carboxylic acid

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